molecular formula C20H26N2O B12239157 2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide

2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B12239157
M. Wt: 310.4 g/mol
InChI Key: MCUGSCBSXZBFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multiple steps, including the formation of key intermediates. One common method involves the reaction of 4-(2-methylpropyl)benzaldehyde with 2-(pyridin-2-yl)ethylamine under specific conditions to form the desired amide linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]acetamide
  • 2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]butanamide

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C20H26N2O/c1-15(2)14-17-7-9-18(10-8-17)16(3)20(23)22-13-11-19-6-4-5-12-21-19/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,22,23)

InChI Key

MCUGSCBSXZBFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.